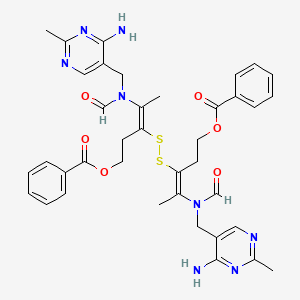

C38H42N8O6S2

Descripción

Overview of Advanced Thiamine (B1217682) Derivatives and Prodrug Concepts

Thiamine is an essential water-soluble vitamin that, in its active form, thiamine pyrophosphate (TPP), serves as a critical coenzyme for enzymes involved in carbohydrate and amino acid metabolism. However, the therapeutic and research applications of standard thiamine are limited by its low bioavailability; its absorption from the intestine is dependent on transport mechanisms that can become saturated. patsnap.com To overcome this limitation, researchers developed advanced, lipid-soluble thiamine derivatives designed to enhance absorption and tissue distribution. nih.gov

These derivatives function as prodrugs : chemically modified, inactive or less active compounds that are converted into the active form (thiamine) within the body through metabolic processes. patsnap.comnih.gov This approach allows the compound to bypass the limitations of thiamine's natural absorption pathways. By increasing lipophilicity (fat-solubility), these derivatives can passively diffuse across the intestinal lining and cellular membranes, leading to significantly higher concentrations of thiamine in the bloodstream and target tissues compared to water-soluble thiamine salts. patsnap.comkarger.com

There are two primary classes of these advanced derivatives:

Thiamine Disulfide Derivatives: These compounds, such as bisbentiamine, feature two thiamine molecules linked by a disulfide bond. This bond is readily cleaved by reducing agents like glutathione (B108866) within the body, releasing active thiamine. patsnap.comtandfonline.com

S-acyl Thiamine Derivatives: This class includes compounds like benfotiamine (B1667992), which have a different chemical structure and mechanism of action but also exhibit enhanced bioavailability. semanticscholar.org

Bisbentiamine, chemically known as O-benzoylthiamine disulfide, is a prominent example of a disulfide-type prodrug, engineered for superior absorption and efficacy in delivering thiamine for biochemical processes. patsnap.com

Historical Trajectory of Bisbentiamine Research and Development in Scientific Contexts

The development of bisbentiamine and other lipophilic thiamine derivatives is rooted in mid-20th-century research in Japan, driven by the need to effectively treat and prevent beriberi, a severe neurological and cardiovascular disease caused by thiamine deficiency. tandfonline.comthemunicheye.com

The breakthrough came in 1951 with the discovery of allithiamine by Japanese researchers. researchgate.netnih.gov They found that a substance in garlic, allicin, could react with thiamine to create a new, lipid-soluble compound. tandfonline.comwikipedia.org This naturally occurring thiamine disulfide derivative demonstrated much more powerful metabolic effects than thiamine itself. nih.gov

The discovery of allithiamine spurred a wave of research to create synthetic derivatives with improved stability and properties. researchgate.nettandfonline.com This led to the development of a range of compounds, including:

Fursultiamine (B1674287) (Thiamine Tetrahydrofurfuryl Disulfide or TTFD): A synthetic counterpart to allithiamine. nih.gov

Sulbutiamine (B1681778): Another disulfide derivative. wikipedia.org

Bisbentiamine (O-benzoylthiamine disulfide): A stable, synthetic disulfide derivative that became a key compound for research and therapeutic exploration.

This extensive research effort, largely conducted by groups like the Vitamin B Research Committee of Japan, transformed the understanding of thiamine biochemistry and provided powerful new molecules for studying its physiological roles. researchgate.netnih.gov

Significance of Bisbentiamine as a Research Compound in Thiamine Biochemistry

Bisbentiamine's primary significance as a research compound lies in its high bioavailability. scbt.com Its lipophilic nature allows it to efficiently cross cellular membranes, delivering a higher concentration of thiamine into cells than is achievable with standard thiamine hydrochloride. patsnap.com This property makes it an invaluable tool for a variety of research applications:

Studying Thiamine-Dependent Enzymes: By ensuring an ample supply of intracellular thiamine, which is then converted to the coenzyme TPP, bisbentiamine allows researchers to study the function and regulation of TPP-dependent enzymes like transketolase, pyruvate (B1213749) dehydrogenase, and alpha-ketoglutarate (B1197944) dehydrogenase under conditions of thiamine sufficiency. patsnap.com

Investigating Metabolic Pathways: It facilitates the investigation of metabolic pathways reliant on thiamine, particularly glucose and energy metabolism. Researchers can use bisbentiamine to explore the impact of enhanced thiamine levels on cellular energy production and metabolic flux. patsnap.com

Modeling Thiamine Deficiency Rescue: The compound is used in preclinical models to study the biochemical and physiological recovery from thiamine deficiency states, providing insights into the mechanisms of diseases like beriberi and Wernicke's encephalopathy.

Exploring Non-Coenzyme Roles: Research with highly bioavailable derivatives helps elucidate potential non-coenzyme roles of thiamine, such as its effects on oxidative stress and inflammation. patsnap.com

The ability of bisbentiamine to effectively elevate intracellular thiamine levels makes it a superior alternative to standard thiamine for laboratory research aimed at understanding the profound and diverse roles of this essential vitamin.

Data Tables

Table 1: Chemical Properties of Bisbentiamine

| Property | Value |

| CAS Number | 2667-89-2 nih.gov |

| Molecular Formula | C₃₈H₄₂N₈O₆S₂ nih.gov |

| Molecular Weight | 770.92 g/mol scbt.com |

| IUPAC Name | [(E)-4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[(E)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate (B1203000) nih.gov |

| Synonyms | O-Benzoylthiamine disulfide, Benzoylthiamine disulfide, BTDS, Beprocin, Beston nih.gov |

| Melting Point | 140-145 °C chemicalbook.com |

| Type | Vitamin B1 Disulfide Derivative scbt.com |

Table 2: Comparison of Thiamine and Selected Derivatives

| Compound | Type | Key Feature | Bioavailability |

| Thiamine Hydrochloride | Water-soluble salt | Standard form of Vitamin B1 | Low; relies on saturable active transport patsnap.com |

| Allithiamine | Lipid-soluble disulfide | Naturally occurring in garlic | High; more potent than thiamine nih.gov |

| Fursultiamine (TTFD) | Lipid-soluble disulfide | Synthetic allithiamine analog | High; crosses cell membranes easily nih.gov |

| Benfotiamine | Lipid-soluble S-acyl derivative | Synthetic, odorless derivative | Significantly higher than water-soluble thiamine nih.govnih.gov |

| Bisbentiamine | Lipid-soluble disulfide | Synthetic O-benzoyl derivative | High; effective thiamine prodrug patsnap.comscbt.com |

Propiedades

IUPAC Name |

[4-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-3-[[2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-benzoyloxypent-2-en-3-yl]disulfanyl]pent-3-enyl] benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N8O6S2/c1-25(45(23-47)21-31-19-41-27(3)43-35(31)39)33(15-17-51-37(49)29-11-7-5-8-12-29)53-54-34(16-18-52-38(50)30-13-9-6-10-14-30)26(2)46(24-48)22-32-20-42-28(4)44-36(32)40/h5-14,19-20,23-24H,15-18,21-22H2,1-4H3,(H2,39,41,43)(H2,40,42,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWXAZSAGYJHXPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOC(=O)C2=CC=CC=C2)SSC(=C(C)N(CC3=CN=C(N=C3N)C)C=O)CCOC(=O)C4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N8O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7048586 | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

770.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2667-89-2 | |

| Record name | Bisbentiamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2667-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bisbentiamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7048586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bisbentiamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.369 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Structural Research of Bisbentiamine

Chemical Synthesis Pathways of Bisbentiamine

The synthesis of Bisbentiamine involves intricate chemical transformations, building upon the fundamental structure of thiamine (B1217682). Understanding these pathways requires identifying key starting materials, reagents, catalysts, and optimizing reaction conditions.

The synthesis of Bisbentiamine fundamentally relies on thiamine (Vitamin B1) or its stable salt forms, such as thiamine hydrochloride , as the primary precursor Current time information in Bangalore, IN.researchgate.netscbt.comgoogle.comlibretexts.org. Thiamine itself is biosynthesized through the independent production and subsequent coupling of a thiazole (B1198619) precursor (e.g., 4-methyl-5-β-hydroxyethyl thiazole phosphate (B84403), THZ-P) and a pyrimidine (B1678525) precursor (e.g., 4-amino-5-hydroxymethyl-2-methyl-pyrimidine pyrophosphate, HMP-PP) nih.gov. However, in laboratory synthesis, thiamine serves as the direct starting point for creating Bisbentiamine and its analogs.

The design and synthesis of Bisbentiamine analogs involve modifying its core structure to explore structure-activity relationships and enhance specific properties. This often entails targeted functional group transformations.

Oxidation and reduction reactions are fundamental tools for altering the functional groups within Bisbentiamine, potentially influencing its chemical reactivity and biological efficacy smolecule.com. The molecule's structure, featuring a disulfide bond (-S-S-), is particularly amenable to redox chemistry.

Reduction: The disulfide bond in Bisbentiamine can be reduced by cellular reductases, a key step in its metabolic activation, releasing two molecules of active thiamine patsnap.com. This cleavage can be achieved using various reducing agents in chemical synthesis, transforming the disulfide into thiol groups. General reduction in organic chemistry involves an increase in C-H bonds or a decrease in C-O bonds, signifying a gain of electrons and a decrease in oxidation state masterorganicchemistry.com.

Oxidation: Conversely, oxidation reactions can modify Bisbentiamine's functional groups. While specific oxidative modifications of Bisbentiamine are less detailed in the provided literature, the general principles involve increasing the oxidation state of atoms, often by adding oxygen or removing hydrogen. For instance, sulfur-containing amino acids like cysteine can be oxidized to form disulfide bonds nih.gov.

Substitution reactions offer pathways to introduce new functional groups onto the Bisbentiamine scaffold, thereby modulating its physicochemical properties and biological interactions smolecule.com. This approach is vital for creating analogs with tailored characteristics.

Esterification and Acylation: Bisbentiamine contains benzoate (B1203000) ester functionalities patsnap.comnih.gov. The introduction of such groups is typically achieved through esterification or acylation reactions. Benzoyl chloride is a common reagent for benzoylation, reacting with hydroxyl or amino groups under alkaline conditions (pH 7-14) researchgate.netgoogle.comunacademy.com.

Disulfide Bond Formation: The formation of the disulfide bond itself can be considered a result of oxidative coupling of thiol precursors. Various methods exist for disulfide bond formation, including direct oxidation with agents like hydrogen peroxide or iodine, or through thiol-disulfide interchange reactions employing specific protecting groups acs.orgresearchgate.netcsic.es.

Analog Design: The synthesis of various thiamine disulfide derivatives, such as fursultiamine (B1674287) and other analogs with different alkyl or cyclic ether groups, demonstrates the strategy of functionalizing the thiamine disulfide core to enhance properties like lipid solubility and absorption researchgate.netnih.gov. These modifications leverage principles of functional group interconversion, where groups are strategically transformed to achieve desired outcomes solubilityofthings.comashp.org.

Optimization Strategies for Reaction Conditions in Laboratory Synthesis

Optimizing synthetic routes for Bisbentiamine and its derivatives is critical for achieving high yields, purity, and reproducibility. Key parameters include:

pH Control: Alkaline conditions (pH 7-14, often 9-12) are frequently employed, particularly for benzoylation steps, to facilitate reactions and manage the reactivity of functional groups google.com.

Temperature Management: Reactions are often conducted under controlled temperatures, ranging from mild (5-30°C) to moderate heating, depending on the specific transformation, to prevent degradation or unwanted side reactions google.com.

Solvent Selection: The choice of solvent (e.g., water, aqueous methanol, ethanol, or acetone) influences reactant solubility, reaction rates, and product isolation google.com.

Molar Ratios and Reaction Time: Precise control over reactant molar ratios and reaction duration is essential for maximizing product yield and minimizing byproducts google.comgoogle.com.

Purity Analysis: Techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to validate product purity, often aiming for levels of 98% or higher researchgate.net.

Compound List

Thiamine (Vitamin B1)

Thiamine hydrochloride

Thiamine monophosphate

Bisbentiamine

Fursultiamine

Allithiamine

Dibenzoyl thiamine

S-benzoylthiamine-o-monophosphate

Benzoyl chloride

Hydrogen peroxide (H₂O₂)

Sodium hydroxide (B78521) (NaOH)

Iodine (I₂)

Potassium iodide (KI)

S-tetrahydrofurfurylthiosulfuric acid sodium salt

sec-isoamyl mercaptan (SIT)

Diphenylsulfoxide

Methyltrichlorosilane

Thallium(III) trifluoroacetate (B77799)

Biochemical and Pharmacological Mechanisms of Action of Bisbentiamine

Prodrug Activation and Biotransformation Dynamics

Bisbentiamine's efficacy is predicated on its conversion to thiamine (B1217682) and its active metabolites within the body. patsnap.com Its chemical structure as an O-benzoyl thiamine disulfide derivative facilitates this process. ncats.io

Enzymatic Conversion Pathways to Thiamine and Active Metabolites at the Cellular Level

Upon administration, bisbentiamine is absorbed and subsequently undergoes enzymatic conversion. patsnap.com Within the cell, cellular reductases cleave the disulfide bond of bisbentiamine. This action releases two molecules of thiamine. patsnap.com This initial conversion is a critical step in its bioactivation.

Following its release, free thiamine is then phosphorylated to its biologically active forms. The primary and most crucial active metabolite is thiamine diphosphate (B83284) (TDP), also known as thiamine pyrophosphate (TPP). cornell.edunih.gov This conversion is catalyzed by the enzyme thiamine pyrophosphokinase (TPK), which facilitates the transfer of a pyrophosphate group from a donor molecule like ATP to thiamine. nih.gov TDP is the essential coenzyme for several key enzymes involved in cellular metabolism. cornell.edu Further phosphorylation can lead to the formation of thiamine monophosphate (ThMP) and thiamine triphosphate (ThTP), although their physiological roles are less defined than that of TDP. nih.gov

Elucidation of Cellular Uptake and Intracellular Distribution Mechanisms, emphasizing Lipophilicity-Dependent Processes

A key pharmacological advantage of bisbentiamine is its enhanced lipophilicity, a direct result of its structural modifications. patsnap.compatsnap.com This property allows it to bypass the saturable, active transport mechanisms required for water-soluble thiamine uptake in the gastrointestinal tract. patsnap.com Instead, bisbentiamine readily crosses cellular membranes via passive diffusion, moving down its concentration gradient through the phospholipid bilayers of the intestinal mucosa. patsnap.commdpi.com

This lipophilicity-driven uptake facilitates more efficient absorption and subsequent distribution to various tissues throughout the body, including the liver, brain, and muscles. patsnap.com Once inside the cell, the enzymatic conversion to thiamine effectively traps the vitamin, ensuring its availability for metabolic processes. patsnap.comnih.gov The rate and extent of cellular uptake are significantly influenced by the physicochemical properties of the molecule, with lipophilicity playing a crucial role in its ability to permeate biological membranes. mdpi.comfrontiersin.org

Modulation of Fundamental Metabolic Pathways

The primary mechanism through which bisbentiamine exerts its effects is by increasing the intracellular pool of TDP, which in turn modulates critical metabolic pathways. patsnap.comcornell.edu

Interaction and Cofactor Roles with Thiamine Diphosphate (TDP)-Dependent Enzymes (e.g., Transketolase, Pyruvate (B1213749) Dehydrogenase, Alpha-Ketoglutarate (B1197944) Dehydrogenase)

Thiamine diphosphate is an indispensable cofactor for a number of enzymes that are central to carbohydrate and energy metabolism. cornell.edunih.gov These enzymes include:

Transketolase (TK): A key enzyme in the pentose (B10789219) phosphate (B84403) pathway (PPP), which is crucial for the production of NADPH and the precursor for nucleotide synthesis, ribose-5-phosphate (B1218738). cornell.edunih.gov

Pyruvate Dehydrogenase (PDH) Complex: This complex links glycolysis to the citric acid cycle by catalyzing the conversion of pyruvate to acetyl-CoA. cornell.eduuomustansiriyah.edu.iq

Alpha-Ketoglutarate Dehydrogenase (α-KGDH) Complex: An essential enzyme in the citric acid cycle that catalyzes the conversion of alpha-ketoglutarate to succinyl-CoA. cornell.eduuomustansiriyah.edu.iq

By supplying the necessary thiamine to be converted to TDP, bisbentiamine ensures the proper functioning of these enzymes, which are vital for cellular respiration and biosynthetic processes. patsnap.comcornell.edu The activation of TDP within these enzymes involves specific interactions with the protein structure, which enhances the coenzyme's catalytic activity. nih.gov

Influence on Carbohydrate Metabolism and Cellular Energy (ATP) Production

Through its support of TDP-dependent enzymes, bisbentiamine plays a significant role in carbohydrate metabolism and the generation of cellular energy in the form of adenosine (B11128) triphosphate (ATP). patsnap.commyhomedoc.care The PDH and α-KGDH complexes are critical components of the citric acid cycle, the final common pathway for the aerobic oxidation of carbohydrates, lipids, and proteins, which generates the majority of cellular ATP. uomustansiriyah.edu.iq

Furthermore, the activity of transketolase in the pentose phosphate pathway is essential for managing glycolytic intermediates. nih.gov By enhancing the activity of these enzymes, bisbentiamine helps to optimize glucose metabolism and ensure efficient energy production, which is fundamental for the proper functioning of all cells, particularly those of the nervous system and heart. patsnap.comnih.govmyhomedoc.care An increased intake of carbohydrates elevates the metabolic demand for thiamine. nih.gov

Antioxidant and Anti-inflammatory Mechanisms of Bisbentiamine

Emerging research suggests that bisbentiamine possesses both antioxidant and anti-inflammatory properties. patsnap.commyskinrecipes.com These effects are likely intertwined with its primary role in metabolism but also involve more direct mechanisms.

Thiamine itself can act as an antioxidant by neutralizing harmful free radicals and reducing oxidative stress. patsnap.com By increasing intracellular thiamine levels, bisbentiamine can bolster the cell's antioxidant capacity. patsnap.com The antioxidant effects may also be linked to the role of TDP in the pentose phosphate pathway. The NADPH produced by this pathway is essential for regenerating the primary cellular antioxidant, glutathione (B108866).

The anti-inflammatory actions of bisbentiamine are also an area of active investigation. myskinrecipes.com Inflammation and oxidative stress are often linked pathophysiological processes. nih.gov By mitigating oxidative stress, bisbentiamine may indirectly reduce inflammatory responses. patsnap.com Some studies on thiamine derivatives have shown they can modulate inflammatory pathways, such as the NF-κB signaling pathway, which is a key regulator of the expression of pro-inflammatory genes. mdpi.commdpi.com

Molecular Pathways Involved in Oxidative Stress Mitigation

Bisbentiamine is suggested to possess antioxidant properties that protect cells from oxidative damage. smolecule.com The mechanism likely involves both direct interaction with reactive oxygen species (ROS) and the modulation of endogenous antioxidant defense systems. Oxidative stress arises from an imbalance between the production of ROS and the body's ability to neutralize these reactive intermediates. nih.govfrontiersin.org Excessive ROS can lead to cellular damage by modifying critical macromolecules such as proteins, lipids, and DNA. nih.gov

The antioxidant action of compounds like bisbentiamine may be attributed to their ability to donate electrons, thereby neutralizing free radicals. This process is crucial in mitigating the damage caused by ROS such as superoxide (B77818) anions and hydroxyl radicals. frontiersin.org Furthermore, bisbentiamine's own chemical structure can undergo oxidation, a process which may alter its functional groups and potentially enhance its biological activity in cellular systems. smolecule.com

Research into general antioxidant mechanisms has highlighted several key molecular pathways that are often modulated to combat oxidative stress. A central pathway is the Nuclear factor-erythroid factor 2-related factor 2 (Nrf2) pathway. nih.govnih.govmdpi.com Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to Antioxidant Response Elements (AREs), leading to the transcription of a suite of protective genes. These genes encode for detoxifying enzymes and antioxidant proteins, including heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and components of the glutathione (GSH) and thioredoxin (Trx) systems. nih.govmdpi.com While direct modulation of the Nrf2 pathway by bisbentiamine requires further specific investigation, its observed antioxidant effects suggest a potential interaction with this critical cellular defense mechanism.

Table 1: Key Molecular Pathways in Oxidative Stress Response

| Pathway/System | Key Components | Function in Oxidative Stress Mitigation |

| Nrf2-ARE Pathway | Nrf2, Keap1, ARE | Upregulates the expression of antioxidant proteins and detoxifying enzymes. nih.govmdpi.com |

| Glutathione (GSH) System | Glutathione, Glutathione Peroxidase, Glutathione Reductase | Detoxifies ROS and other harmful electrophiles. nih.gov |

| Thioredoxin (Trx) System | Thioredoxin, Thioredoxin Reductase | Reduces oxidized proteins and plays a key role in redox signaling. nih.gov |

| Enzymatic Antioxidants | Superoxide Dismutase (SOD), Catalase (CAT) | Directly neutralize specific reactive oxygen species. frontiersin.org |

Investigation of Inflammatory Cascade Modulation at a Cellular Level

The interplay between oxidative stress and inflammation is well-established, with ROS being capable of activating pro-inflammatory signaling pathways. mdpi.com The modulation of inflammatory cascades at a cellular level is a critical aspect of pharmacological research. Although direct studies on bisbentiamine's anti-inflammatory properties are limited, its antioxidant capabilities suggest a potential role in mitigating inflammation.

One of the most crucial inflammatory pathways is the one mediated by Nuclear Factor-kappa B (NF-κB). neurologyletters.com In its inactive state, NF-κB is sequestered in the cytoplasm. Oxidative stress can trigger signaling cascades that lead to the activation of NF-κB, which then moves into the nucleus to promote the expression of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and various interleukins. neurologyletters.com Antioxidant compounds have been shown to inhibit NF-κB activation, thereby suppressing the inflammatory response. neurologyletters.com Given that bisbentiamine exhibits antioxidant effects, it is plausible that it could modulate the NF-κB pathway, although specific research is needed to confirm this interaction.

Other Identified Molecular and Cellular Interactions

Interactions with Sarcoplasmic Proteins and their Functional Implications

Research indicates that bisbentiamine interacts with sarcoplasmic proteins, which may influence muscle function and energy metabolism. smolecule.com The sarcoplasm of muscle cells contains a complex mixture of proteins, including enzymes involved in glycolysis and energy metabolism, as well as calcium-binding proteins that regulate muscle contraction. mdpi.comrcsb.org

The synthesis of sarcoplasmic proteins is sensitive to nutritional signals. nih.govnih.gov The interaction of bisbentiamine with these proteins could have several functional consequences. For instance, by influencing enzymes involved in energy metabolism, bisbentiamine may help enhance the production of ATP in muscle cells. smolecule.com This is particularly relevant for muscle function, which has high energetic demands.

Proteomic studies of muscle tissue have identified numerous sarcoplasmic proteins that are critical for cellular function. These include enzymes of the glycolytic pathway such as fructose-bisphosphate aldolase (B8822740) and glyceraldehyde-3-phosphate dehydrogenase, as well as enzymes involved in energy buffering and transfer like creatine (B1669601) kinase and adenylate kinase. mdpi.com An interaction with these proteins could modulate their activity, thereby affecting the metabolic profile and performance of the muscle. For example, creatine kinase is associated with antioxidant capacity through its relation to creatine, which can scavenge free radicals. mdpi.com

Table 2: Examples of Sarcoplasmic Proteins and Their Functions

| Protein | Function | Potential Implication of Interaction |

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Key enzyme in glycolysis. | Modulation of glycolytic flux and ATP production. mdpi.com |

| Creatine Kinase | Catalyzes the reversible transfer of a phosphate group from ATP to creatine, buffering cellular ATP. | Enhancement of energy homeostasis and potential antioxidant effects. mdpi.com |

| Fructose-bisphosphate aldolase | An enzyme in the glycolytic pathway. | Influence on carbohydrate metabolism in muscle. mdpi.com |

| Sarcoplasmic Ca(2+)-binding proteins | Regulate intracellular calcium levels, essential for muscle contraction-relaxation cycles. | Modulation of calcium signaling and muscle function. rcsb.org |

Research into Potential Modulatory Effects on Neuronal Receptors and Associated Neural Metabolism

Bisbentiamine has been noted to enhance cellular metabolism, with a particular emphasis on neuronal tissues. smolecule.com Furthermore, its interactions with neuronal receptors suggest potential neuroprotective effects. smolecule.com The brain has a high metabolic rate, and neurons rely on a constant supply of energy substrates to maintain their function, including sustaining ion gradients and neurotransmitter cycling. nih.govbiorxiv.org

The metabolic coupling between neurons and glial cells, such as astrocytes, is fundamental to brain energy homeostasis. biorxiv.orgfrontiersin.org Bisbentiamine's ability to enhance neuronal metabolism could stem from its influence on key metabolic enzymes or its role as a thiamine prodrug, thereby increasing the availability of thiamine pyrophosphate, a crucial cofactor for enzymes in carbohydrate metabolism. smolecule.com

The investigation into bisbentiamine's effect on neuronal receptors is an emerging area. Neuronal receptors are critical for synaptic transmission and plasticity, the cellular basis of learning and memory. nih.gov The interaction of a compound with these receptors can modulate neuronal activity. For example, some signaling pathways, like those involving the neurotransmitter dopamine, have been shown to link neuronal network activity with the modulation of mitochondrial energy metabolism, which is critical for long-term memory formation. elifesciences.org The suggested neuroprotective effects of bisbentiamine could be mediated through the modulation of specific neuronal receptor pathways that, in turn, influence cellular resilience and metabolic efficiency. smolecule.com

Preclinical and in Vitro Investigation of Bisbentiamine S Biological Activities

Development and Utilization of Research Models for Bioactivity Assessment

The investigation of Bisbentiamine's biological activity relies on a range of preclinical models designed to elucidate its mechanisms of action from the subcellular to the systemic level. These models are crucial for understanding how the compound is absorbed, distributed, and metabolized, and how it influences cellular processes.

In vitro models are fundamental for dissecting the molecular mechanisms of Bisbentiamine. Due to its lipophilic nature, Bisbentiamine can passively diffuse across cellular membranes, a characteristic that distinguishes it from water-soluble thiamine (B1217682) which requires active transport. patsnap.com This property is a key focus of cellular assays.

Cellular Assays:

Permeability and Uptake Studies: To quantify the transport of Bisbentiamine across biological barriers, researchers utilize cell monolayer models, such as those employing human colonic epithelial cells (e.g., NCM460). nih.gov In these assays, cells are grown on a semi-permeable membrane, and the passage of Bisbentiamine from the apical (luminal) to the basolateral side is measured, often using techniques like high-performance liquid chromatography (HPLC).

Intracellular Conversion Analysis: Once inside the cell, Bisbentiamine's disulfide bond is cleaved by cellular reductases, releasing active thiamine. patsnap.com Assays are designed to measure the rate and efficiency of this conversion. This involves incubating cell cultures with Bisbentiamine and subsequently lysing the cells at various time points to quantify the intracellular concentrations of Bisbentiamine, thiamine, and its phosphorylated forms, particularly thiamine pyrophosphate (TPP). mdpi.com

Subcellular Assays:

Subcellular Fractionation: To determine the precise location of action, cells treated with Bisbentiamine are fractionated into their subcellular components (e.g., mitochondria, cytosol, myelin). nih.gov Analysis of thiamine derivatives in these fractions reveals their distribution. Studies have shown that thiamine diphosphate (B83284) (TPP), the active coenzyme form, is most concentrated in the mitochondrial and synaptosomal fractions, which is critical as key TPP-dependent enzymes are located within the mitochondria. nih.gov

Mitochondrial Respiration: The primary role of TPP is in energy metabolism. Assays using isolated mitochondria can assess the impact of Bisbentiamine treatment on mitochondrial function, such as oxygen consumption rates, which are indicative of the activity of the pyruvate (B1213749) dehydrogenase and α-ketoglutarate dehydrogenase complexes.

The table below summarizes common in vitro assays used to investigate Bisbentiamine.

| Assay Type | Model System | Key Parameter Measured | Mechanistic Insight |

| Cellular Permeability | Caco-2 or NCM460 cell monolayers | Transport rate across the cell layer | Quantifies passive diffusion and bioavailability at the cellular level. |

| Intracellular Conversion | Neuronal or endothelial cell cultures | HPLC analysis of thiamine and TPP levels | Determines the efficiency of prodrug conversion to the active coenzyme. |

| Subcellular Localization | Cell culture followed by fractionation | Concentration of TPP in mitochondria vs. cytosol | Confirms delivery of the active coenzyme to key metabolic compartments. |

| Enzyme Activity | Cell lysates after treatment | Activity of TPP-dependent enzymes (e.g., transketolase) | Directly measures the functional impact of restoring intracellular TPP. |

Utilization of In Vivo Animal Models for Mechanistic Studies (excluding therapeutic efficacy in human disease models)

In vivo animal models, primarily rodents, are indispensable for understanding the pharmacokinetics and systemic metabolic effects of Bisbentiamine. biotechfarm.co.ilijrpc.com These studies are designed to understand the compound's mechanism rather than its efficacy in treating specific diseases.

Pharmacokinetic (ADME) Studies: Animal models are used to characterize the absorption, distribution, metabolism, and excretion (ADME) of Bisbentiamine. Following administration, blood, and tissue samples (e.g., brain, liver, muscle) are collected over time to measure the concentrations of Bisbentiamine and its metabolites. patsnap.com This provides crucial data on its bioavailability and tissue penetration, particularly its ability to cross the blood-brain barrier.

Mechanistic Studies in Deficiency Models: To probe the direct effects on thiamine-dependent pathways, researchers use animal models of thiamine deficiency. This can be induced by feeding rats a thiamine-deficient diet or by administering a thiamine antagonist like pyrithiamine. nih.gov In these models, researchers can measure the restoration of thiamine-dependent enzyme activities in specific tissues. For example, studies have shown that in thiamine-deprived rats, the activity of the pyruvate dehydrogenase complex (PDHC) is significantly decreased in brainstem structures, and this deficit can be reversed with thiamine treatment, demonstrating a direct mechanistic link between thiamine levels and enzyme function. nih.gov

Advanced in vitro humanized systems represent the next frontier in mechanistic research, offering higher physiological relevance than traditional 2D cell cultures. nih.gov While published studies specifically applying these technologies to Bisbentiamine are not yet widespread, their potential is significant.

Organoids: These are 3D multi-cellular structures derived from stem cells that self-organize to mimic the structure and function of human organs. youtube.comsciltp.com Intestinal organoids could be used to create a more sophisticated model of Bisbentiamine absorption and metabolism within the gut epithelium. nih.gov Similarly, brain organoids could allow for the study of Bisbentiamine's effect on neuronal metabolism and function in a complex, human-derived 3D environment.

Organs-on-Chips (OOCs): These microfluidic devices contain cultured human cells in a system that simulates the mechanical and physiological conditions of a living organ. nih.govmdpi.com A "gut-on-a-chip" could be used to study Bisbentiamine's absorption under conditions of physiological fluid flow and mechanical strain. A "blood-brain-barrier-on-a-chip" could provide precise, quantitative data on its ability to penetrate the central nervous system. nih.gov These technologies offer a powerful platform for future mechanistic investigations into Bisbentiamine's bioactivity in a human-relevant context.

Studies on Thiamine Metabolism and Deficiency Models

Research into Bisbentiamine is intrinsically linked to its role in correcting thiamine deficiency and restoring normal metabolic function. Studies focus on its ability to replenish cellular thiamine and reactivate crucial metabolic enzymes.

Bisbentiamine is effective at restoring thiamine levels due to its superior absorption compared to standard thiamine supplements. patsnap.com This restoration has a profound impact on the cellular metabolome, which is the complete set of small-molecule metabolites within a cell. Thiamine pyrophosphate (TPP) is an essential coenzyme for several key enzymes involved in central carbon metabolism. oregonstate.edu

The administration of Bisbentiamine and subsequent increase in intracellular TPP directly influences several major metabolic hubs:

Pentose (B10789219) Phosphate (B84403) Pathway (PPP): TPP is a cofactor for transketolase, a critical enzyme in the PPP. Restoring TPP levels enhances PPP activity, which is vital for producing NADPH (for reductive biosynthesis and antioxidant defense) and ribose-5-phosphate (B1218738) (a precursor for nucleotide synthesis). researchgate.net

Tricarboxylic Acid (TCA) Cycle: TPP is required for the pyruvate dehydrogenase complex (PDHC), which links glycolysis to the TCA cycle, and the α-ketoglutarate dehydrogenase complex, a key regulatory point within the cycle. researchgate.net Restoring TPP ensures the efficient flow of metabolites through the TCA cycle for ATP production.

Branched-Chain Amino Acid (BCAA) Metabolism: The catabolism of BCAAs (leucine, isoleucine, and valine) depends on the TPP-dependent branched-chain α-ketoacid dehydrogenase complex. oregonstate.edu Thiamine restoration ensures these amino acids can be properly metabolized for energy.

Metabolomic studies in critically ill patients have shown that whole blood TPP concentrations are significantly associated with metabolites in the pentose phosphate, amino acid, and lipid metabolism pathways, highlighting the widespread metabolic impact of thiamine status. nih.gov

The table below summarizes the key metabolic pathways affected by the restoration of thiamine via Bisbentiamine.

| Metabolic Pathway | Key TPP-Dependent Enzyme(s) | Impact of Thiamine Restoration | Key Metabolites Affected |

| Pentose Phosphate Pathway | Transketolase (TKT) | Increased flux through the pathway | Ribose-5-phosphate, NADPH |

| Glycolysis / TCA Cycle | Pyruvate Dehydrogenase (PDHC), α-Ketoglutarate Dehydrogenase (α-KGDH) | Enhanced conversion of pyruvate to acetyl-CoA and flux through the TCA cycle | Pyruvate, Lactate, Acetyl-CoA, Citrate, Succinyl-CoA |

| Branched-Chain Amino Acids | Branched-Chain α-Ketoacid Dehydrogenase (BCKDH) | Normalization of BCAA catabolism | Leucine, Isoleucine, Valine and their ketoacids |

Analysis of Bisbentiamine's Effects on Enzyme Activity in Thiamine-Depleted Conditions

In thiamine-depleted conditions, the lack of the TPP coenzyme leads to a significant reduction in the activity of TPP-dependent enzymes. Bisbentiamine reverses this by providing a bioavailable source of thiamine that is converted to TPP within the cell.

Transketolase (TKT): Erythrocyte transketolase activity is a well-established functional biomarker for thiamine status. nih.govactascientific.com In deficient states, the basal activity of TKT is low. The addition of TPP in vitro to a blood sample from a deficient individual causes a marked increase in enzyme activity (the "TPP effect"), confirming that the apoenzyme is present but inactive due to a lack of its cofactor. Treatment with Bisbentiamine restores intracellular TPP, thus increasing the basal activity of TKT and normalizing its function. wikipedia.org

Pyruvate Dehydrogenase Complex (PDHC): Thiamine deficiency impairs PDHC activity, leading to a bottleneck in glucose metabolism and the accumulation of pyruvate and lactate. oregonstate.edu Studies in animal models of thiamine deficiency confirm a significant decrease in PDHC activity in the brain. nih.gov The provision of thiamine, as supplied by Bisbentiamine, restores the necessary TPP cofactor, allowing the PDHC enzyme to resume its function of converting pyruvate to acetyl-CoA, thereby alleviating metabolic acidosis. nih.govnih.gov

Neurobiological Research Focusing on Cellular and Molecular Mechanisms

While direct research into the specific neurobiological mechanisms of bisbentiamine is limited, its function as a thiamine prodrug allows for informed extrapolation from the extensive research on thiamine and its more-studied derivatives, such as benfotiamine (B1667992). Bisbentiamine efficiently increases intracellular thiamine levels, which is fundamental for neuronal health. patsnap.compatsnap.com

Investigations into Neuroprotective Mechanisms at the Cellular Level

The neuroprotective effects of thiamine derivatives are thought to stem from several cellular mechanisms. As a precursor to thiamine, bisbentiamine likely contributes to neuroprotection by bolstering the cell's antioxidant capacity. patsnap.com Thiamine and its derivatives have been shown to mitigate oxidative stress, a key factor in neurodegenerative processes. nih.gov Studies on related compounds, like benfotiamine, have demonstrated an ability to increase the synthesis of reduced glutathione (B108866) (GSH) and NADPH, which are crucial for maintaining the cellular redox balance, independent of the coenzyme function of thiamine diphosphate (ThDP). nih.gov

Furthermore, thiamine derivatives exhibit anti-inflammatory properties. mdpi.com In microglial cells, the resident immune cells of the nervous system, benfotiamine has been shown to suppress inflammatory responses. nih.gov This includes downregulating the production of inflammatory markers and preventing the activation of the transcription factor NF-κB, a master regulator of inflammation. nih.gov It is plausible that bisbentiamine confers neuroprotection through similar modulation of neuroinflammatory pathways.

Effects on Neuronal Metabolic Processes and Signaling Pathways

Thiamine is indispensable for neuronal energy metabolism. nih.govinformaticsjournals.co.in Upon conversion from bisbentiamine, thiamine is phosphorylated to thiamine diphosphate (ThDP), an essential coenzyme for key enzymes in carbohydrate metabolism, including the pyruvate dehydrogenase complex (PDHC) and α-ketoglutarate dehydrogenase (αKGDH) in the Krebs cycle, and transketolase in the pentose phosphate pathway. patsnap.comnih.gov By ensuring an adequate supply of ThDP, bisbentiamine supports mitochondrial ATP production, which is critical for neuronal function and survival, as the brain is highly dependent on glucose metabolism. nih.gov

Beyond its role as a coenzyme, thiamine derivatives may influence crucial cell signaling pathways. Research on benfotiamine suggests a possible involvement of the PI3K/AKT pathway, a critical mediator of neuronal survival and growth. nih.gov Activation of this pathway can lead to the inhibition of glycogen (B147801) synthase kinase-3β (GSK-3β), a protein implicated in neurodegenerative pathologies. nih.gov By enhancing thiamine levels, bisbentiamine may similarly influence these pro-survival signaling cascades, thereby supporting neuronal resilience.

Anti-pathogen Activity Research

Investigations into the anti-pathogen properties of bisbentiamine have primarily focused on its potential effects against the malaria parasite, Plasmodium falciparum.

Studies on Antiplasmodial Effects and Mechanisms in Parasitic Models

In a study testing a panel of commercially available thiamine analogs against P. falciparum, bisbentiamine was found to lack antiplasmodial activity. asm.org The rationale for this finding lies in its metabolic fate. Bisbentiamine is transformed into thiamine, generating benzoate (B1203000) as a by-product. asm.org This by-product is considered non-toxic to the parasite at the concentrations used, which is consistent with the observed lack of inhibitory effect on parasite proliferation. asm.org This contrasts with other thiamine disulfide derivatives like fursultiamine (B1674287) and allithiamine, whose breakdown produces a thiol by-product that may exert non-specific cell damage. asm.org

Exploration of Inhibitory Effects on Thiamine Pyrophosphokinase (TPK) and TPP-Dependent Enzymes in Pathogens

The mechanism of action for some antiplasmodial thiamine analogs involves the inhibition of the thiamine utilization pathway in the parasite. anu.edu.au For instance, analogs like oxythiamine (B85929) are metabolized by the parasite's thiamine pyrophosphokinase (TPK) into an inhibitory form (oxythiamine pyrophosphate), which then blocks the function of TPP-dependent enzymes, leading to parasite death. asm.organu.edu.au

Bisbentiamine, however, does not function as an inhibitor of this pathway. asm.org Its role is that of a prodrug that simply supplies thiamine to the host. patsnap.com The transformation of bisbentiamine does not generate a metabolite that acts as an antimetabolite or direct inhibitor of TPK or TPP-dependent enzymes within the pathogen. asm.org Therefore, it does not disrupt the parasite's thiamine metabolism in the way that antagonist analogs do.

Comparative Pharmacological Profiling with Other Thiamine Prodrugs and Analogs

Bisbentiamine belongs to the class of lipid-soluble thiamine disulfide derivatives, which were developed to overcome the low bioavailability of water-soluble thiamine salts. mdpi.comnih.gov Its pharmacological profile is distinct from other classes of thiamine precursors, such as the S-acyl derivatives.

A key distinction lies in the chemical structure and mechanism of absorption. Thiamine disulfide derivatives, including bisbentiamine, fursultiamine, and sulbutiamine (B1681778), are characterized by a disulfide bond. nih.gov S-acyl derivatives, such as benfotiamine, possess a thioester bond. nih.gov This structural difference influences their absorption and metabolic conversion. Bisbentiamine's lipophilic nature facilitates passive diffusion across cellular membranes, unlike water-soluble thiamine which relies on saturable active transport. patsnap.com

Studies comparing various derivatives have shown that S-acyl derivatives like benfotiamine may have superior absorption characteristics and result in higher plasma thiamine levels compared to disulfide derivatives like fursultiamine. nih.gov While benfotiamine's effects are noted primarily in peripheral tissues, other disulfide derivatives like sulbutiamine have been reported to exert specific effects on brain function. nih.gov The pharmacological profile of bisbentiamine positions it as an effective agent for increasing systemic thiamine levels, though its specific effects on the central nervous system compared to other derivatives require further clarification. patsnap.comnih.gov

Table 1: Comparative Profile of Selected Thiamine Prodrugs

| Feature | Bisbentiamine | Benfotiamine | Fursultiamine |

|---|---|---|---|

| Chemical Class | Thiamine Disulfide Derivative | S-Acyl Thiamine Derivative | Thiamine Disulfide Derivative |

| Key Chemical Bond | Disulfide (-S-S-) | Thioester (-S-CO-) | Disulfide (-S-S-) |

| Absorption | Passive diffusion (lipophilic) | Dephosphorylated, then passive diffusion | Passive diffusion (lipophilic) |

| Bioavailability | Higher than thiamine | Higher than thiamine and some disulfide derivatives | Higher than thiamine |

| Primary By-product | Benzoate | Hippuric Acid | Thiol |

| Reported Primary Effects | Increases systemic thiamine levels | Primarily peripheral tissues (e.g., diabetic complications) | Peripheral tissues, potential cardiac effects |

Advanced Theoretical Frameworks and Research Methodologies in Bisbentiamine Studies

Application of Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling in Preclinical Research for Mechanistic Understanding

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a crucial discipline in drug research that bridges the gap between drug exposure (pharmacokinetics) and the resulting biological effect (pharmacodynamics). This approach is instrumental in understanding the mechanistic basis of a compound's action by quantifying the relationship between drug concentration over time and its pharmacological response cornell.eduresearchgate.netmdpi.com. For lipophilic thiamine (B1217682) derivatives like Bisbentiamine, PK/PD modeling is particularly valuable. These derivatives are synthesized to overcome the limitations of water-soluble thiamine, exhibiting improved absorption and tissue penetration researchgate.netnih.govnih.govfrontiersin.orgpatsnap.com.

PK/PD models allow researchers to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of Bisbentiamine. By integrating this kinetic data with observed pharmacological effects in preclinical models, these models can elucidate how Bisbentiamine's concentration at the site of action influences its therapeutic outcomes. For instance, studies on similar compounds like benfotiamine (B1667992) have utilized one-compartment models to describe their pharmacokinetic profiles, providing a foundation for understanding how Bisbentiamine might behave in vivo nih.gov. Such mechanistic insights are vital for predicting efficacy and optimizing dosing strategies, even in preclinical stages cornell.eduresearchgate.netmdpi.com.

Systems Biology Approaches for Elucidating Bisbentiamine's Complex Network Interactions

Systems biology offers a holistic perspective by examining biological systems as integrated networks rather than isolated components. This approach is essential for understanding how Bisbentiamine interacts with multiple cellular pathways and molecular networks simultaneously. By employing various "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—researchers can generate comprehensive datasets that reveal the multifaceted effects of Bisbentiamine metabolon.comenago.comnih.govdelta4.aimdpi.comnih.gov.

Integrating data from these different omics layers provides a more complete picture of Bisbentiamine's biological impact, identifying key molecular players and pathways involved in its action metabolon.commdpi.com. Furthermore, network analysis tools, such as Pathway Interaction Network (PINet) models, can be used to predict optimal drug combinations and understand how Bisbentiamine might modulate complex cellular processes or interact within disease-specific networks frontiersin.org. For example, network analysis has been applied to understand the role of transcription factors in thiamine biosynthesis pathways, offering a systems-level view of related biological processes researchgate.net.

Computational Chemistry and Molecular Modeling Techniques for Bisbentiamine and its Derivatives

Computational chemistry and molecular modeling techniques are indispensable tools for predicting and understanding the behavior of Bisbentiamine and its potential derivatives at the molecular level. These methods allow for the exploration of structure-activity relationships (SAR), which are fundamental to drug design and optimization chemisgroup.usnih.govnih.govoncodesign-services.com.

Structure-Activity Relationship (SAR) Studies: SAR investigations systematically modify a molecule's structure to observe how these changes affect its biological activity. This process helps identify key structural features responsible for potency, selectivity, and potential off-target effects chemisgroup.usoncodesign-services.com.

Molecular Modeling: This involves creating and simulating three-dimensional models of molecules to understand their interactions with biological targets, such as enzymes or receptors. These simulations can reveal binding modes and affinities chemisgroup.usoncodesign-services.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical or machine learning approaches to correlate a molecule's chemical structure and properties with its biological activity, enabling the prediction of activity for novel compounds chemisgroup.usoncodesign-services.com.

Molecular Docking: A specific molecular modeling technique used to predict how a molecule binds to a target protein, estimating binding affinity and orientation chemisgroup.us.

Cheminformatics: This interdisciplinary field utilizes computational methods to analyze and process chemical information, playing a vital role in drug discovery, property prediction, and library design github.comscribd.com.

These computational approaches provide valuable insights into Bisbentiamine's potential interactions with cellular machinery and guide the design of new derivatives with tailored properties.

Methodologies for Exploring Synergistic Biochemical Effects with Co-administered Compounds

The exploration of synergistic biochemical effects is critical for identifying combination therapies that yield enhanced therapeutic outcomes. Several quantitative models and experimental methodologies are employed to assess drug synergy.

Synergy Models: Common models used to define synergy include the Loewe Additivity Model and the Bliss Independence Model . These models establish a baseline for expected additive effects, allowing deviations to be classified as synergy (greater than expected effect) or antagonism (less than expected effect) mdpi.comoup.comnih.gov.

Isobologram Analysis: This graphical method plots dose combinations for a specific effect level, with combinations falling below the line of additivity indicating synergy frontiersin.org.

Chou-Talalay Method: This widely used method calculates a Combination Index (CI) to quantify synergy, additivity, or antagonism, where a CI < 1 suggests synergy frontiersin.orgaustinpublishinggroup.com.

Response Surface Modeling: This technique visualizes the effects of drug combinations in a three-dimensional plot, where doses are on the x-y plane and the response is on the z-axis, allowing for the identification of synergistic regions nih.gov.

Experimental Designs: Studies often employ designs with constant or non-constant drug ratios to systematically evaluate combination effects austinpublishinggroup.com.

Research into thiamine derivatives has indicated the potential for synergistic effects with other compounds or therapeutic strategies, underscoring the importance of these methodologies in exploring Bisbentiamine's full therapeutic potential oup.comnih.govmdpi.comnih.gov.

Bioanalytical Techniques for the Quantification and Characterization of Bisbentiamine and its Metabolites in Research Samples

Accurate quantification and characterization of Bisbentiamine and its metabolites in biological samples are fundamental for pharmacokinetic studies and mechanistic investigations. Various advanced bioanalytical techniques are employed for this purpose.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These chromatographic techniques are widely used for the separation and quantification of Bisbentiamine and related compounds in biological matrices such as plasma, blood, and urine cornell.eduresearchgate.netnih.govsielc.comsielc.comnih.govd-nb.infonih.gov. Methods often involve reversed-phase chromatography with mobile phases comprising acetonitrile (B52724) and buffer solutions sielc.comsielc.comnih.gov.

Detection Methods: Detection typically utilizes UV-Vis spectrophotometry or fluorescence detection, often after derivatization of thiamine to the fluorescent compound thiochrome (B1210408) cornell.eduresearchgate.netnih.gov. For Mass Spectrometry (MS) compatibility, formic acid is preferred over phosphoric acid in the mobile phase sielc.comsielc.com.

Method Validation: Developed analytical methods are rigorously validated according to international guidelines (e.g., ICH) to ensure reliability. Key validation parameters include:

Linearity: Establishing a linear relationship between analyte concentration and detector response over a defined range researchgate.netnih.govnih.gov.

Accuracy and Precision: Assessing the closeness of measured values to the true value and the reproducibility of measurements, often expressed as % recovery and relative standard deviation (RSD) nih.govd-nb.info.

Sensitivity: Determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) researchgate.netnih.govd-nb.info.

Robustness: Evaluating the method's reliability when subjected to small, deliberate variations in method parameters nih.govnih.gov.

Column Technology: The use of robust reversed-phase liquid chromatography (RPLC) columns has been highlighted, showing minimal changes in performance even after extensive use nih.gov.

These sophisticated bioanalytical techniques are essential for generating reliable data on Bisbentiamine's pharmacokinetic profile and metabolic fate in research settings.

Q & A

Basic Research Questions

Q. What are the key physicochemical and pharmacological properties of Bisbentiamine that form the basis of its investigation in neurobiological and metabolic studies?

- Methodological Answer : Begin with structural characterization using nuclear magnetic resonance (NMR) and mass spectrometry to confirm molecular identity (C₃₈H₄₂N₁₀O₆S₂, MW 770.94) . Assess solubility in polar solvents (e.g., DMSO) and stability under physiological conditions via HPLC-based degradation assays. Pharmacological evaluation should include LD₅₀ determination (e.g., 194 mg/kg i.v. in mice) and dose-response relationships in preclinical models .

Q. How should researchers design a systematic literature review to identify gaps in Bisbentiamine’s mechanism of action?

- Methodological Answer : Use databases like SciFinder and Web of Science to retrieve primary studies, focusing on keywords such as "thiamine derivatives," "oxidative stress," and "neuroprotection." Filter results by study type (e.g., in vitro, in vivo) and prioritize peer-reviewed journals. Critically evaluate contradictions in reported mechanisms (e.g., antioxidant vs. pro-oxidant effects) using tools like PRISMA for systematic reviews .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing Bisbentiamine’s bioavailability in preclinical models of metabolic disorders?

- Methodological Answer :

- Animal Models : Use diabetic rodent models (e.g., streptozotocin-induced) to mimic human pathophysiology. Include controls for diet, age, and genetic background .

- Dosage Regimens : Test multiple doses (e.g., 50–200 mg/kg) with timed plasma sampling to assess pharmacokinetics via LC-MS/MS.

- Analytical Validation : Quantify active metabolites (e.g., thiamine disulfide) in target tissues (brain, liver) using HPLC-UV .

Q. How can researchers resolve contradictions in reported efficacy of Bisbentiamine in mitigating diabetic complications?

- Methodological Answer :

- Meta-Analysis : Pool data from heterogeneous studies (e.g., differing dosages, outcome measures) using random-effects models. Adjust for publication bias via funnel plots .

- Mechanistic Replication : Replicate conflicting studies under standardized conditions (e.g., identical cell lines, glucose concentrations) while controlling for batch-to-batch compound variability .

- Pathway Analysis : Use transcriptomics (RNA-seq) to identify differential gene expression in treated vs. untreated models, focusing on redox-sensitive pathways .

Methodological Guidelines

- Hypothesis Development : Use FINER criteria (Feasible, Novel, Ethical, Relevant) to frame research questions, e.g., "Does Bisbentiamine modulate mitochondrial dysfunction in type 2 diabetes via SIRT1 activation?" .

- Data Integrity : Validate analytical methods (e.g., HPLC, LC-MS) with internal standards and triplicate measurements to ensure reproducibility .

- Ethical Compliance : For human studies, align protocols with IRB guidelines (e.g., informed consent, data anonymization) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.